Glycogen Synthase Substrate Specificity: UDP-β-D-Glucose as Productive Substrate Versus UDP-Galactose as Competitive Inhibitor
UDP-β-D-glucose is the natural glucosyl donor for glycogen synthase (EC 2.4.1.11), whereas the structurally related UDP-galactose fails to serve as a productive substrate. In a direct comparative kinetic study using the glycogen synthase from Pyrococcus furiosus, UDP-galactose did not support glycosyl transfer but instead functioned as a competitive inhibitor with a Ki of 17 ± 2 mM . This finding establishes that UDP-β-D-glucose cannot be substituted with UDP-galactose in glycogen synthase assays.
| Evidence Dimension | Enzyme substrate activity versus competitive inhibition |
|---|---|
| Target Compound Data | Productive substrate; KM and Vmax values reported for UDP-glucose (Vmax for GDP-glucose: 0.243 ± 0.009 mM/min; dTDP-glucose: 0.216 ± 0.008 mM/min) |
| Comparator Or Baseline | UDP-galactose: not a reactive substrate; competitive inhibitor with Ki = 17 ± 2 mM |
| Quantified Difference | UDP-β-D-glucose serves as productive glucosyl donor; UDP-galactose acts exclusively as competitive inhibitor (Ki = 17 mM) |
| Conditions | Glycogen synthase from Pyrococcus furiosus; ESI-MS kinetic assay at 80°C |
Why This Matters
This quantitative specificity data validates that UDP-galactose cannot substitute for UDP-β-D-glucose in glycogen synthase assays and would instead competitively inhibit the reaction at millimolar concentrations.
